3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide -

3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide

Catalog Number: EVT-6175518
CAS Number:
Molecular Formula: C19H32N4O2
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine []

Relevance: (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine shares a core structure with 3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide. Both molecules feature a piperidine ring directly linked to an imidazole ring. They differ in the substituents on these rings and the presence of an additional propanamide group in the target compound. []

Compound 2: SR147778 (5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide) []

Compound Description: SR147778 is a highly potent and selective antagonist of the CB1 cannabinoid receptor. Research shows it exhibits nanomolar affinity for both rat brain and human CB1 receptors. This compound demonstrates oral activity and effectively blocks various pharmacological effects induced by cannabinoid agonists. Notably, SR147778 has shown potential in reducing ethanol and sucrose consumption in animal models. []

Relevance: Although SR147778 does not share the same core structure as 3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, it features a piperidine ring, highlighting the relevance of this structural motif in compounds with biological activity, particularly in the context of receptor binding and modulation. The presence of the piperidine ring in both compounds suggests a potential for interaction with similar biological targets. []

Compound 3: 873140 (4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) []

Compound Description: 873140 is a potent, noncompetitive, allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1. Interestingly, while 873140 blocks the binding of chemokines like MIP-1α to CCR5, it does not effectively block RANTES binding. Despite this, it can block the calcium response triggered by RANTES, indicating a unique mechanism of action. The compound's effects on CCR5 are long-lasting and saturable, suggesting an allosteric binding mode. Studies suggest that 873140 likely binds to a shared allosteric site on CCR5 with other noncompetitive antagonists but produces distinct allosteric effects. []

Relevance: 873140's characterization as an allosteric antagonist, particularly for CCR5, highlights a broader pharmacological context for understanding the potential actions of 3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide. Even without identical structures, exploring allosteric mechanisms, especially concerning receptors like CCR5 known for diverse ligand interactions, can provide valuable insights into a compound's potential activity and interactions within complex biological systems. []

Properties

Product Name

3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide

IUPAC Name

3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide

Molecular Formula

C19H32N4O2

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C19H32N4O2/c1-2-23-12-9-20-18(23)15-22-10-7-16(8-11-22)5-6-19(24)21-14-17-4-3-13-25-17/h9,12,16-17H,2-8,10-11,13-15H2,1H3,(H,21,24)

InChI Key

SKGLEMXNBNMUFB-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1CN2CCC(CC2)CCC(=O)NCC3CCCO3

Canonical SMILES

CCN1C=CN=C1CN2CCC(CC2)CCC(=O)NCC3CCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.